2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group and a complex amide linkage involving an iodinated methoxybenzoyl moiety. The stereochemistry of the compound is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Amide bond formation: The amide linkage is formed by reacting the carboxylic acid with an amine derivative of the iodinated methoxybenzoyl compound, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC (pyridinium chlorochromate).
Reduction: The iodinated benzoyl moiety can be reduced to a benzyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The iodine atom can be substituted with other nucleophiles like thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The iodinated benzoyl moiety could play a role in enhancing binding affinity or specificity. The exact pathways and molecular targets would depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-[[(3-chloro-4-methoxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
(1S,2R)-2-[[(3-bromo-4-methoxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid makes it unique compared to its chloro and bromo analogs. Iodine can impart different electronic and steric properties, potentially leading to variations in biological activity and chemical reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H19IN2O5 |
---|---|
Molecular Weight |
446.24 g/mol |
IUPAC Name |
(1S,2R)-2-[[(3-iodo-4-methoxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H19IN2O5/c1-24-13-7-6-9(8-12(13)17)14(20)18-19-15(21)10-4-2-3-5-11(10)16(22)23/h6-8,10-11H,2-5H2,1H3,(H,18,20)(H,19,21)(H,22,23)/t10-,11+/m1/s1 |
InChI Key |
OZBOBTNSBNAZSI-MNOVXSKESA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O)I |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)[C@@H]2CCCC[C@@H]2C(=O)O)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.